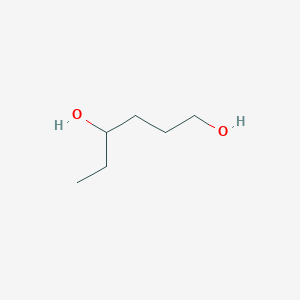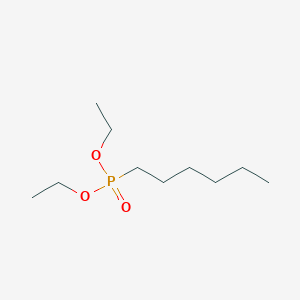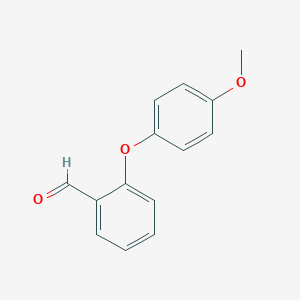
Hexan-1,4-diol
Übersicht
Beschreibung
Hexane-1,4-diol: is an organic compound with the molecular formula C6H14O2 . It is a colorless, water-soluble solid that is commonly used in various industrial applications. The compound is known for its versatility and is often utilized in the production of polymers, resins, and plasticizers.
Wissenschaftliche Forschungsanwendungen
Hexane-1,4-diol has a wide range of applications in scientific research and industry:
Chemistry: It is used as a building block in the synthesis of various polymers and resins.
Medicine: It is used in the formulation of pharmaceuticals and as a solvent in drug delivery systems.
Wirkmechanismus
Target of Action
Hexane-1,4-diol, also known as 1,4-Hexanediol, is a versatile compound that interacts with various targets. It’s worth noting that the compound belongs to the class of organic compounds known as fatty alcohols, which are aliphatic alcohols consisting of a chain of at least six carbon atoms .
Mode of Action
For instance, it undergoes typical chemical reactions of alcohols such as dehydration, substitution, and esterification .
Biochemical Pathways
For example, it can be used in the Paal–Knorr synthesis, a reaction used to synthesize substituted furans, pyrroles, or thiophenes from 1,4-diketones .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of 1,4-Hexanediol is currently unknown .
Result of Action
It’s known that 1,4-hexanediol can be used in the production of various industrial materials, including polyesters and polyurethanes, due to its chemical reactivity .
Biochemische Analyse
Biochemical Properties
Hexane-1,4-diol undergoes the typical chemical reactions of alcohols such as dehydration, substitution, esterification . Dehydration of Hexane-1,4-diol gives oxepane, 2-methyltetrahydropyran and 2-ethyltetrahydrofuran
Molecular Mechanism
It is known that as Hexane-1,4-diol contains hydroxyl groups, it undergoes the typical chemical reactions of alcohols such as dehydration, substitution, esterification
Metabolic Pathways
It is known that Hexane-1,4-diol is prepared by the hydrogenation of adipic acid or its esters
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexane-1,4-diol can be synthesized through several methods. One common method involves the hydrogenation of adipic acid or its esters. This process typically requires a catalyst such as palladium on carbon and is carried out under high pressure and temperature conditions .
Industrial Production Methods: In industrial settings, Hexane-1,4-diol is often produced via the reduction of adipates using lithium aluminium hydride. This method, although effective, is not practical on a commercial scale due to its complexity and cost .
Analyse Chemischer Reaktionen
Types of Reactions: Hexane-1,4-diol undergoes various chemical reactions typical of alcohols, including:
Oxidation: When oxidized with pyridinium chlorochromate, it forms adipaldehyde.
Dehydration: Dehydration of Hexane-1,4-diol can produce oxepane, 2-methyltetrahydropyran, and 2-ethyltetrahydrofuran.
Substitution and Esterification: It can also participate in substitution and esterification reactions, forming various esters and ethers.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate is commonly used for oxidation reactions.
Dehydration: Dehydration reactions typically require acidic conditions and elevated temperatures.
Esterification: Esterification reactions often involve carboxylic acids or their derivatives in the presence of acid catalysts.
Major Products:
Adipaldehyde: from oxidation.
Oxepane, 2-methyltetrahydropyran, and 2-ethyltetrahydrofuran: from dehydration.
Vergleich Mit ähnlichen Verbindungen
1,6-Hexanediol: Similar in structure but differs in the position of hydroxyl groups.
1,5-Pentanediol: Another diol with similar applications but a shorter carbon chain.
1,2-Propanediol: Used as a solvent and in the production of polymers, but has different physical and chemical properties due to its shorter chain length.
Uniqueness: Hexane-1,4-diol is unique due to its specific hydroxyl group positions, which confer distinct reactivity and solubility properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability.
Eigenschaften
IUPAC Name |
hexane-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-2-6(8)4-3-5-7/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTWBMUAJHVAIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436526 | |
| Record name | 1,4-Hexanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16432-53-4 | |
| Record name | 1,4-Hexanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 1,4-Hexanediol be used to synthesize polymers?
A1: Yes, research suggests that 1,4-Hexanediol can be utilized in the production of polyurethane foams. A study investigated the potential of various diols, including 1,4-Hexanediol, for creating polyurethane foams []. While the study doesn't delve into the specific properties of the resulting foams, it highlights the potential of 1,4-Hexanediol as a building block in polymer synthesis.
Q2: Are there any known toxicological concerns related to 1,4-Hexanediol?
A2: While the provided research doesn't directly focus on the toxicity of 1,4-Hexanediol, one study reveals insights into the metabolism of a structurally similar compound, 3-methylheptane, in rats []. This research identifies various metabolites, including several diols, produced during the breakdown of 3-methylheptane. This information could be valuable for researchers interested in exploring the potential metabolic pathways and toxicological profile of 1,4-Hexanediol.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Nitrophenyl)sulfonyl]morpholine](/img/structure/B92614.png)



![ETHANOL,2-[(1,1-DIMETHYLETHYL)DIOXY]-](/img/structure/B92619.png)









